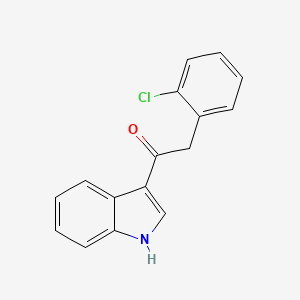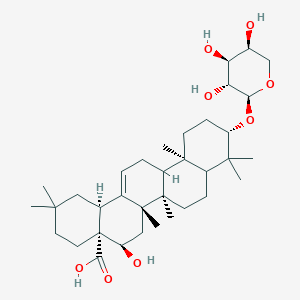
Glycoside L-B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycoside L-B is a naturally occurring compound found in various plants. It belongs to the class of glycosides, which are molecules where a sugar is bound to a non-carbohydrate moiety. Glycosides play crucial roles in various biological processes and have significant applications in medicine, agriculture, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glycoside L-B can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of a sugar molecule with an alcohol in the presence of an acid catalyst. Enzymatic synthesis, on the other hand, utilizes glycosyltransferases to catalyze the transfer of a glycosyl group from a donor to an acceptor molecule .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources followed by purification processes. The enzymatic synthesis method is also employed on an industrial scale due to its specificity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Glycoside L-B undergoes various chemical reactions, including:
Oxidation: Glycosides can be oxidized to form corresponding acids.
Reduction: Reduction of glycosides can lead to the formation of alcohols.
Substitution: Glycosides can undergo substitution reactions where the glycosidic bond is cleaved and replaced with another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield glycosidic acids, while reduction can produce glycosidic alcohols .
Applications De Recherche Scientifique
Glycoside L-B has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and its potential as a biochemical marker.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of bioactive compounds and as a natural sweetener in the food industry .
Mécanisme D'action
The mechanism of action of Glycoside L-B involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, some glycosides inhibit the Na+/K+ ATPase enzyme, affecting ion balance and cellular functions .
Comparaison Avec Des Composés Similaires
Glycoside L-B can be compared with other glycosides such as:
Digoxin: A cardiac glycoside used to treat heart conditions.
Arbutin: A glycoside with skin-lightening properties.
Uniqueness: this compound is unique due to its specific molecular structure and the particular biological activities it exhibits. Its ability to interact with distinct molecular targets sets it apart from other glycosides .
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique properties and diverse applications make it a valuable subject of study in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C35H56O8 |
|---|---|
Poids moléculaire |
604.8 g/mol |
Nom IUPAC |
(4aR,5R,6aS,6bR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C35H56O8/c1-30(2)14-15-35(29(40)41)20(16-30)19-8-9-23-32(5)12-11-25(43-28-27(39)26(38)21(36)18-42-28)31(3,4)22(32)10-13-33(23,6)34(19,7)17-24(35)37/h8,20-28,36-39H,9-18H2,1-7H3,(H,40,41)/t20-,21-,22?,23?,24+,25-,26-,27+,28-,32-,33+,34+,35+/m0/s1 |
Clé InChI |
SZXCDOOFLYYOCZ-PAGIGTEBSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O |
SMILES canonique |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)O)O)O)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




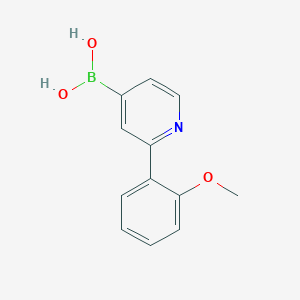
![2-(1,3-Benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082970.png)
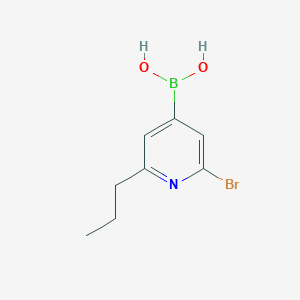
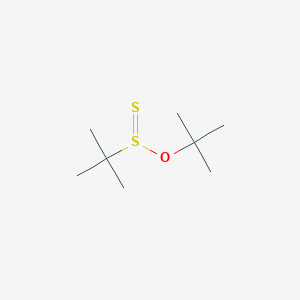
![4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one](/img/structure/B14082995.png)

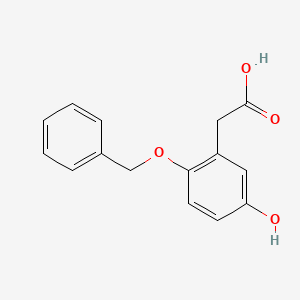
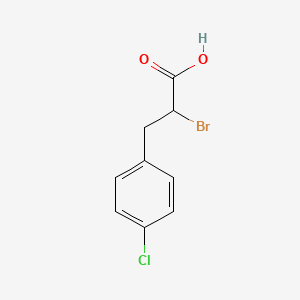
![3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14083027.png)


